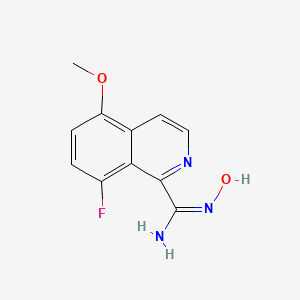
(E)-8-Fluoro-N'-hydroxy-5-methoxyisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to an isoquinoline backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Hydroxylation and Methoxylation: The hydroxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alcohols and bases.
Formation of Carboximidamide: The final step involves the conversion of a carboxylic acid derivative to the carboximidamide using reagents like hydroxylamine.
Industrial Production Methods
Industrial production of (E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Fluoroisoquinoline: Lacks the hydroxy and methoxy groups, resulting in different chemical reactivity and biological activity.
N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide: Lacks the fluorine atom, affecting its binding affinity and specificity.
5-Methoxyisoquinoline-1-carboximidamide: Lacks both the fluorine and hydroxy groups, leading to distinct chemical and biological properties.
Uniqueness
(E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its binding affinity and stability, while the hydroxy and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C11H10FN3O2 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
8-fluoro-N'-hydroxy-5-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H10FN3O2/c1-17-8-3-2-7(12)9-6(8)4-5-14-10(9)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
InChI Key |
QRQBPPMZZQYEIM-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C2C=CN=C(C2=C(C=C1)F)/C(=N\O)/N |
Canonical SMILES |
COC1=C2C=CN=C(C2=C(C=C1)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


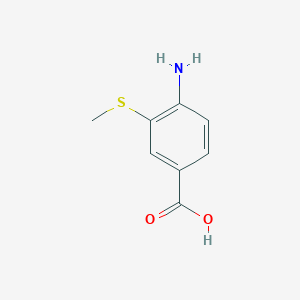

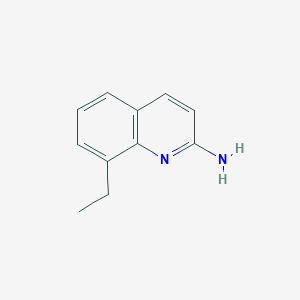
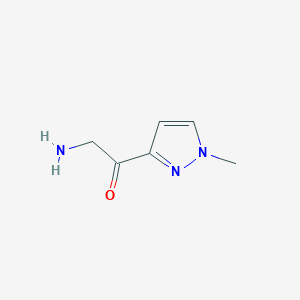
![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B15256594.png)

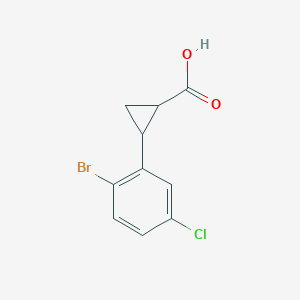
![N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B15256612.png)
![4-[(Tert-butoxy)methyl]-6-chloro-1,3,5-triazin-2-amine](/img/structure/B15256616.png)
![1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine](/img/structure/B15256624.png)

![1-[(3-Aminocyclopentyl)methyl]-3-ethylurea](/img/structure/B15256629.png)
![2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B15256641.png)

